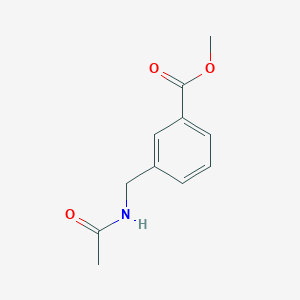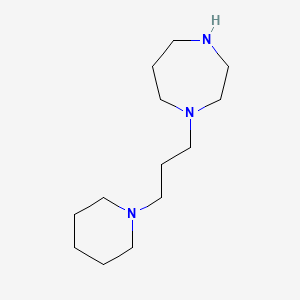![molecular formula C11H9N5 B6329383 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1357455-80-1](/img/structure/B6329383.png)
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Descripción general
Descripción
“6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is characterized by the fusion of a pyrazole ring with a pyridine ring . This structure was confirmed using various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the use of various reagents and catalysts, and can include steps such as electrophilic cyclization, Suzuki cross-couplings, and alkylation reactions .Aplicaciones Científicas De Investigación
Crystallography and Material Science
The compound has been studied for its crystal structure . The nitrogen atom on the aromatic ring contains lone pair electrons and is easy to form complexes with metal ions . This property makes it a subject of interest in the field of coordination chemistry .
Diabetes and Metabolic Disorders
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Optical Applications
Organic molecules, including this compound, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices and signal processing .
Anti-tubercular Agents
There is ongoing research into the use of this compound in the design and synthesis of potent anti-tubercular agents .
Mecanismo De Acción
Target of Action
The primary target of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine interacts with its target by binding to the colchicine site on tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of the microtubule network . The disruption of this network leads to changes in cellular processes, such as cell migration and cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it leads to the arrest of the cell cycle in the G2/M phase . This is the phase where the cell prepares for division, and its disruption can lead to cell death or apoptosis . Additionally, the compound’s action can inhibit cell migration, which is crucial for processes like wound healing and cancer metastasis .
Pharmacokinetics
Similar compounds have been shown to have good permeability and moderate aqueous solubility , which are important factors for bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells . This makes 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine a potential anticancer agent, as it can inhibit the growth and spread of cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
6-pyridin-3-yl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-3-4-9(14-11(8)16-15-10)7-2-1-5-13-6-7/h1-6H,(H3,12,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFYTPKPLXKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NNC(=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)











